molecular formula C12H16N2 B1353214 3-(2-Methyl-indol-1-yl)-propylamine CAS No. 883542-35-6

3-(2-Methyl-indol-1-yl)-propylamine

Cat. No.: B1353214
CAS No.: 883542-35-6
M. Wt: 188.27 g/mol
InChI Key: SSIWTLDIAFCSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-indol-1-yl)-propylamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound 3-(2-Methyl-indol-1-yl)-propylamine, also referred to in the literature under related structures, has been studied for its structural characteristics and molecular interactions. For instance, a study by Chadeayne et al. (2019) analyzed a similar compound, N-Methyl-N-propyltryptamine, highlighting its molecular structure and the formation of one-dimensional chains through N—H...N hydrogen bonds between indole H atoms and trialkylamine N atoms. This study provides insights into the potential intermolecular interactions and structural stability of compounds within this class (Chadeayne, Golen, & Manke, 2019).

Synthesis and Chemical Reactions

The synthesis and reactivity of compounds related to this compound have been explored in various studies. Zhang, Sun, and Yan (2012) described a domino reaction involving arylamine, methyl propiolate, aromatic aldehyde, and indole, facilitating the synthesis of functionalized indol-3-yl acrylates. This research underscores the versatility of indole-based compounds in synthetic organic chemistry and their potential utility in creating diverse chemical entities (Zhang, Sun, & Yan, 2012).

Antimicrobial and Anti-inflammatory Applications

A series of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and others were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The study by Gadegoni and Manda (2013) highlights the potential biomedical applications of indole-based compounds, suggesting their utility in developing new therapeutic agents (Gadegoni & Manda, 2013).

Corrosion Inhibition

The effectiveness of 3-amino alkylated indoles, which share structural features with this compound, as corrosion inhibitors for mild steel in acidic environments was investigated by Verma et al. (2016). This study demonstrates the potential industrial applications of indole derivatives in protecting metals from corrosion, contributing to materials science and engineering (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

Antitumor Activity

Research into the antitumor properties of indole-based compounds has led to the synthesis of novel derivatives such as 3-[(methyl)bis(5-trialkylsilylfuran-2-yl)silyl]propylamines. The study conducted by Ignatovich et al. (2012) explores the impact of structural variations on the cytotoxicity of these compounds, providing a foundation for the development of new anticancer drugs (Ignatovich, Romanov, Spura, Popelis, Domracheva, & Shestakova, 2012).

Properties

IUPAC Name

3-(2-methylindol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIWTLDIAFCSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.